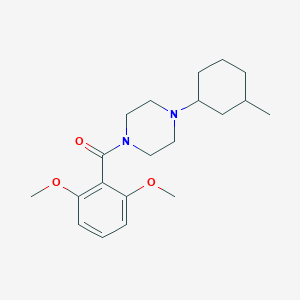![molecular formula C22H28FN3 B247601 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine, commonly known as FPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPP belongs to the class of piperazine derivatives and has been found to exhibit a broad range of biological activities.
作用机制
The mechanism of action of FPP involves its interaction with various biological targets such as serotonin receptors, dopamine receptors, and adrenergic receptors. FPP acts as a potent antagonist of these receptors and modulates their activity. The exact mechanism of action of FPP is not fully understood, but it is believed to involve the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
FPP has been found to exhibit significant biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. FPP has also been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. In addition, FPP has been shown to exhibit a low affinity for various receptors such as histamine and muscarinic receptors, which reduces the potential for unwanted side effects.
实验室实验的优点和局限性
FPP has several advantages for lab experiments. It exhibits a broad range of biological activities and has been found to be effective against various biological targets. FPP has also been found to exhibit a low affinity for various receptors, which reduces the potential for unwanted side effects. However, FPP has some limitations for lab experiments. It is a relatively new compound and its safety profile has not been fully established. Further studies are needed to determine the long-term safety of FPP and its potential for drug interactions.
未来方向
There are several future directions for the study of FPP. One potential direction is the development of FPP derivatives with improved efficacy and safety profiles. Another potential direction is the study of FPP in combination with other drugs for the treatment of various neurological disorders. Further studies are also needed to determine the long-term safety of FPP and its potential for drug interactions. In addition, the development of new methods for the synthesis of FPP and its derivatives could lead to the discovery of new compounds with improved biological activities.
合成方法
The synthesis of FPP involves the reaction of 1-(3-Fluorobenzyl)piperidin-4-amine with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of pure FPP. The chemical structure of FPP is confirmed using various spectroscopic techniques such as NMR, IR, and MS.
科学研究应用
FPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity against various biological targets such as serotonin receptors, dopamine receptors, and adrenergic receptors. FPP has also been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. Due to its broad range of biological activities, FPP has been studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and chronic pain.
属性
分子式 |
C22H28FN3 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28FN3/c23-20-6-4-5-19(17-20)18-24-11-9-22(10-12-24)26-15-13-25(14-16-26)21-7-2-1-3-8-21/h1-8,17,22H,9-16,18H2 |
InChI 键 |
LBKHDUOMTXIYGA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
规范 SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)





![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)



![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
